(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
The compound seems to be a complex organic molecule with a bicyclic structure . It contains a benzo[d][1,3]dioxol-5-yl group and a 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in many natural products . These methods often involve enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a central core of the family of tropane alkaloids . It’s a bicyclic structure with a three-membered ring fused to a six-membered ring .Scientific Research Applications
Serotonin-3 Receptor Antagonists
A series of derivatives related to the mentioned compound were synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. These derivatives demonstrated potent antagonistic activity and showed promise for applications such as protection against cisplatin-induced emesis in dogs. The structure-activity relationships indicated the importance of specific substituents for enhancing activity (Kawakita et al., 1992).
Structural Studies
Research on a salt derived from a similar compound revealed insights into molecular interactions and structural configurations, highlighting its potential for further scientific investigation. The study provided details on intermolecular and intramolecular contacts that could influence the compound's reactivity and applications (Wood, Brettell, & Lalancette, 2007).
Synthesis of Bicyclic Systems
Innovative methods for synthesizing chiral bicyclic ring systems related to the compound were developed, utilizing reactions of phosphoramidate derivatives of carbohydrates. These methods offer new pathways for creating structurally complex molecules that could be useful in various research applications (Francisco, Herrera, & Suárez, 2000).
Conformationally Constrained Dipeptide Isosteres
Another study focused on synthesizing conformationally constrained dipeptide isosteres based on derivatives from tartaric acid and α-amino acids. These compounds, including variations with the bicyclic structure similar to the mentioned compound, are explored for their potential in peptidomimetic synthesis, showcasing their versatility in scientific research (Guarna et al., 1999).
Anti-inflammatory Activity
Research into derivatives of the compound showed promising in vivo anti-inflammatory properties, further expanding its potential research and therapeutic applications. This highlights the molecule's relevance in biomedical research, particularly in studying inflammation mechanisms and therapeutic interventions (Liu, Liu, & Zheng, 2017).
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-14(16-10-2-3-11(16)7-18-6-10)15-9-1-4-12-13(5-9)20-8-19-12/h1,4-5,10-11H,2-3,6-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYOJWZNPYZKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-Benzodioxol-5-YL)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
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